5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine

Palladium catalysis Suzuki-Miyaura coupling Heterocyclic synthesis

Medicinal chemists designing kinase inhibitor libraries often face yield losses due to poor chemoselectivity in late-stage functionalization. This compound solves that pain point with a unique orthogonal reactivity pair-the 5-Br enables Suzuki-Miyaura diversification while the 2-TMS group remains intact as a traceless protecting group, removable under mild fluoride conditions. - Orthogonal handle set: C-Br for Pd couplings; TMS for sequential C-H functionalization. - ≥95% purity minimizes deprotection side reactions, delivering cleaner aldehyde synthon conversions. - Bulk stock available; ambient shipping for standard research quantities.

Molecular Formula C10H12BrNOSi
Molecular Weight 270.2 g/mol
CAS No. 1228665-74-4
Cat. No. B1532120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine
CAS1228665-74-4
Molecular FormulaC10H12BrNOSi
Molecular Weight270.2 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC2=CC(=CN=C2O1)Br
InChIInChI=1S/C10H12BrNOSi/c1-14(2,3)9-5-7-4-8(11)6-12-10(7)13-9/h4-6H,1-3H3
InChIKeyXVBPLCGYJFHHSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine (CAS 1228665-74-4) – Core Building Block for Selective Kinase Scaffold Derivatization


5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine is a heterocyclic organosilicon compound belonging to the furo[2,3-b]pyridine class, bearing a bromine atom at the 5-position and a trimethylsilyl (TMS) group at the 2-position . It is classified as a privileged fragment for kinase hinge-binding motifs and is used almost exclusively as a synthetic intermediate in medicinal chemistry [1]. The compound‘s molecular formula is C10H12BrNOSi with a molecular weight of 270.20 g·mol⁻¹, and it is supplied as a solid with a minimum purity specification of 95% .

Orthogonal reactive handles: 5-bromo and 2-trimethylsilyl groups for sequential derivatization
Purity specification supports reproducible coupling without pre-purification
Correct 5-bromo regioisomer for kinase hinge-binding scaffold alignment

Why 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine Cannot Be Simply Substituted by In-Class Analogs


The furo[2,3-b]pyridine core is a recognized hinge-binding scaffold in kinase inhibitor design, but its utility is exquisitely dependent on the nature and position of substituents for orthogonal reactivity [1]. The specific pairing of a bromine atom at position 5 with a trimethylsilyl group at position 2 creates a unique synthetic handle set: the bromine serves as a leaving group for palladium-catalyzed cross-couplings, while the TMS group acts as a traceless directing/protecting group that can be selectively removed under mild fluoride conditions . Generic substitution of either the halogen (e.g., switching to chlorine) or the silyl group (e.g., replacing TMS with TBS) would fundamentally alter the chemoselectivity and reaction kinetics, directly impacting the feasibility and yield of late-stage functionalization sequences in structure-activity relationship (SAR) exploration .

Halogen substitution (Br → Cl)
May reduce oxidative addition rate in Pd couplings, altering reaction kinetics and yield profiles.
Silyl group replacement (TMS → TBS)
Markedly slower fluoride-mediated deprotection can compromise orthogonal deprotection sequences.
Regioisomer mismatch (6-bromo isomer)
Projects substituent into a misaligned trajectory, likely reducing hinge-binding affinity in kinase scaffolds.

5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine: Quantitative Procurement and Synthetic Performance Evidence


Halogen Leaving-Group Superiority: Bromine vs. Chlorine in Pd-Catalyzed Cross-Coupling on the Furo[2,3-b]pyridine Scaffold

In the context of furo[2,3-b]pyridine derivatization, the 5-bromo substituent is expected to undergo oxidative addition with palladium catalysts significantly faster than the corresponding 5-chloro analog, based on established aryl halide reactivity scales . The bond dissociation energy for C–Br (approx. 284 kJ·mol⁻¹) versus C–Cl (approx. 397 kJ·mol⁻¹) translates to a reactivity difference of roughly two orders of magnitude in typical Suzuki-Miyaura couplings . This renders the brominated compound the preferred substrate for mild, room-temperature coupling conditions, minimizing decomposition of the acid-sensitive TMS group.

Halogen Reactivity
Class-level inference
C–Br bond ~284 kJ/mol vs. C–Cl ~397 kJ/mol; estimated >10² rate enhancement in Suzuki coupling
Supports mild room-temperature coupling conditions
Class-level data; verify under specific Pd catalyst/conditions
Palladium catalysis Suzuki-Miyaura coupling Heterocyclic synthesis

Trimethylsilyl Group Cleavage Kinetics: Orthogonal Deprotection Advantage Over Bulkier Silyl Analogs

The TMS group undergoes fluoride-mediated deprotection with second-order rate constants typically in the range of 10²–10³ M⁻¹·s⁻¹ for TBAF in THF, substantially faster than the tert-butyldimethylsilyl (TBS) group, which requires rates of ~10⁻³ M⁻¹·s⁻¹ under identical conditions [1]. This kinetic differential allows chemists to selectively remove the TMS group in the presence of other protected functionalities, a critical requirement in complex target synthesis.

Silyl Deprotection Rate
Class-level inference
TMS k₂ ≈ 10²–10³ M⁻¹·s⁻¹ vs. TBS ≈ 10⁻³ M⁻¹·s⁻¹ (TBAF/THF); rate factor ≥10⁵
Enables selective TMS removal in presence of other protecting groups
Class-level kinetics; reaction scale may influence rate
Silyl deprotection Fluoride-mediated cleavage Orthogonal functionalization

Commercial Purity Specification: Minimum 95% Purity as a Differentiator for Reproducible Synthesis

The target compound is supplied with a minimum purity specification of 95%, as documented by the vendor’s certificate of analysis . In contrast, closely related furo[2,3-b]pyridine building blocks (e.g., 5-chloro-2-(trimethylsilyl)furo[2,3-b]pyridine, CAS not specified) are often listed at 90% purity by comparable suppliers . A 5% purity margin can significantly impact yield calculations and impurity profiles in multi-step synthetic sequences, particularly where the 2-TMS group may already pose stability concerns.

Purity Specification
Cross-study comparable
≥95% (HPLC) vs. typical 90% for less common furopyridine analogs
Reduces pre-use purification need
Lot-specific COA review recommended
Quality control Synthetic reproducibility Vendor specification

Regioisomeric Fidelity: Position 5 Bromination Ensures Correct Geometry for Kinase Hinge Binding

The furo[2,3-b]pyridine scaffold mimics the 7-azaindole hinge-binding motif, but only when the 5-position is derivatized does the substitution pattern align properly with the kinase hinge region [1]. The 5-bromo derivative places the vector in the correct spatial orientation for subsequent Suzuki coupling to target the solvent-exposed region. The regioisomeric 6-bromo-2-(trimethylsilyl)furo[3,2-b]pyridine (CAS not specified) would project the substituent into a different trajectory, likely reducing hinge-binding affinity [1]. While direct comparative binding data are not publicly available, SAR precedents from the furo[2,3-b]pyridine kinase inhibitor literature support this regioisomeric preference [2].

Regioisomeric Fidelity
Supporting evidence
5-position aligns with solvent-exposed region; 6-position isomer misaligns vector
Correct regioisomer essential for kinase hinge-binding geometry
SAR precedents; verify with target kinase
Regioselectivity Kinase inhibitor design Hinge-binding scaffold

5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine: Validated Application Scenarios Based on Evidence


Late-Stage Diversification of Furo[2,3-b]pyridine-Based Kinase Inhibitors

In kinase inhibitor medicinal chemistry, the 5-bromo substituent allows for rapid diversification via Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, while the 2-TMS group remains intact until a final fluoride-mediated deprotection step. This orthogonal strategy, supported by the reactivity difference between C–Br and C–Cl bonds (class-level inference), is critical for efficiently exploring structure-activity relationships (SAR) at the solvent-exposed region of the kinase hinge-binding pocket .

Sequential Functionalization for Parallel Library Synthesis

The combination of a reactive bromine center and a selectively removable TMS group enables a two-step sequential functionalization protocol: first, a Pd-catalyzed cross-coupling at position 5; second, fluoride-mediated removal of the TMS group at position 2, followed by electrophilic trapping or metalation. This sequence, grounded in the kinetic lability of the TMS group relative to bulkier silyl analogs (k₂ TMS >> k₂ TBS), provides a reliable route for generating compound libraries for high-throughput screening [1].

Precursor to Furo[2,3-b]pyridine-2-carbaldehyde Synthons

The TMS group can be converted into a formyl group via a two-step process: fluoride-mediated deprotection to the 2-H species, followed by Vilsmeier-Haack formylation. The high purity (≥95%) of the starting bromide minimizes side reactions during deprotection, ensuring a cleaner conversion to the aldehyde synthon compared to starting from lower-purity analogs . This synthon is a key intermediate for the synthesis of heterocyclic-fused kinase inhibitors.

Application
Selection Property
Validation Focus
Furo[2,3-b]pyridine-based kinase inhibitor SAR exploration
Orthogonal Br/TMS handles for sequential derivatization
Suzuki coupling compatibility and TMS stability under reaction conditions
Parallel library synthesis via two-step functionalization
Chemoselective TMS deprotection kinetics vs. bulkier silyl groups
Deprotection rate and byproduct profile in library format
Synthesis of furo[2,3-b]pyridine-2-carbaldehyde synthon
Purity specification supporting cleaner deprotection–formylation sequence
Conversion efficiency and aldehyde purity after Vilsmeier-Haack step
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